tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H20F2N2O2 . It has a molecular weight of 250.29 . The compound is stored at a temperature of 4°C and is in the form of an oil .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI code for the compound is 1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-7-8(15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 250.29 .Scientific Research Applications
Synthesis and Molecular Structure : The compound's crystal and molecular structure were examined, providing insights into its bond lengths and angles, which are typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Synthesis and Biological Evaluation : Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. These compounds showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
X-ray Diffraction Studies and Antibacterial Activity : Another study synthesized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Pharmacologically Useful Core : A sterically congested piperazine derivative was prepared, generating a pharmacologically useful core (Gumireddy et al., 2021).
Anticorrosive Behaviour : The molecule showed promising anticorrosive properties for carbon steel in a corrosive environment, highlighting its potential application in industrial settings (Praveen et al., 2021).
Chiral Deprotonation in Synthesis : The compound was used in (-)-sparteine-mediated asymmetric deprotonation, a method useful in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).
Synthesis of Benzimidazole Compounds : The compound served as an intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMQTIGGYJPTHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717843 |
Source
|
Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |
CAS RN |
1225380-87-9 |
Source
|
Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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